molecular formula C19H22ClN5O2 B2572015 N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234849-12-7

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2572015
CAS RN: 1234849-12-7
M. Wt: 387.87
InChI Key: CXJCAJCJZCVJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor of a protein kinase that plays a critical role in the regulation of cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Sigma-1 Receptor Antagonists for Neuropathic Pain Treatment

Research has demonstrated the effectiveness of novel compounds, including those based on the pyrimidine scaffold, as potent sigma-1 receptor (σ1R) antagonists. These antagonists have shown significant pharmacological activity against neuropathic pain. One study highlighted the synthesis and biological evaluation of these compounds, identifying a derivative with a high binding affinity to the σ1R receptor and notable σ-1/2 selectivity. This compound exhibited dose-dependent antinociceptive effects in neuropathic pain models without causing motor impairments, suggesting its potential as a new class of drugs for treating neuropathic pain (Yu Lan et al., 2014).

Neuropeptide Y Y1 Receptor Antagonists for Obesity Treatment

Another study focused on the synthesis and evaluation of novel benzimidazoles (BI) as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. The research found that specific substitutions on the benzimidazole scaffold significantly increased affinity for the Y1 receptor, with one compound demonstrating 400-fold more potency than previous derivatives. This high selectivity for the Y1 receptor over other NPY receptors suggests the therapeutic potential of these BI antagonists in obesity treatment (H. Zarrinmayeh et al., 1998).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides were described in research exploring potential antidepressant and nootropic agents. The study identified compounds with significant antidepressant activity and nootropic activity, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas et al., 2016).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-5-2-1-4-15(16)13-24-18(27)17(26)23-12-14-6-10-25(11-7-14)19-21-8-3-9-22-19/h1-5,8-9,14H,6-7,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJCAJCJZCVJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.